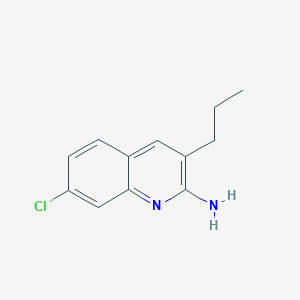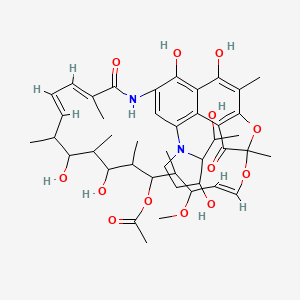
alpha,3,7,7-Tetramethylbicyclo(4.1.0)heptane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol: is a chemical compound with the molecular formula C12H22O It is known for its unique bicyclic structure, which includes a heptane ring fused with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a Grignard reagent, followed by cyclization and reduction steps. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-one: A ketone derivative with similar structural features.
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-carboxylic acid: A carboxylic acid derivative with comparable bicyclic structure.
Uniqueness
alpha,3,7,7-tetramethylbicyclo[4.1.0]heptane-4-methanol is unique due to its specific methanol group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
3608-17-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)ethanol |
InChI |
InChI=1S/C12H22O/c1-7-5-10-11(12(10,3)4)6-9(7)8(2)13/h7-11,13H,5-6H2,1-4H3 |
InChI Key |
KJTWLZQJNFGTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


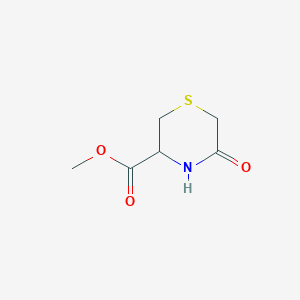
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
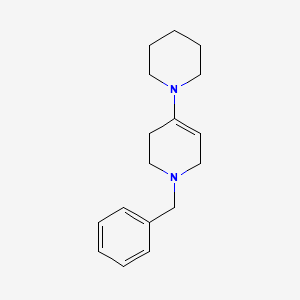
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
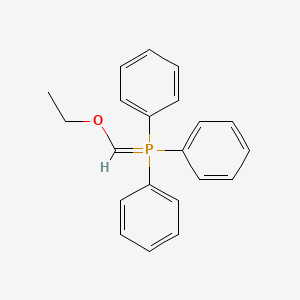
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
